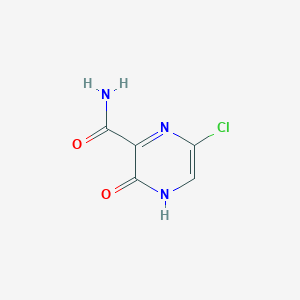

6-Chloro-3-hydroxypyrazine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERRFWUVFFKJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627518 | |

| Record name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259793-90-3 | |

| Record name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-3-hydroxypyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 6-chloro-3-hydroxypyrazine-2-carboxamide. As a significant heterocyclic compound and a structural analog of the antiviral drug Favipiravir, this molecule is of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. This document consolidates available data on its chemical structure, physical characteristics, and mechanism of action, supported by experimental context and methodologies where available. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

This compound is a pyrazine (B50134) derivative with the chemical formula C₅H₄ClN₃O₂.[1] It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as an analog and potential precursor to antiviral agents.[2][3]

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 259793-90-3 | [1] |

| Molecular Formula | C₅H₄ClN₃O₂ | [1] |

| Molecular Weight | 173.56 g/mol | [1] |

| Appearance | Light yellow crystalline solid | ChemShuttle |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 215-218 °C | ChemShuttle |

| Boiling Point | (Predicted) | N/A |

| pKa | (Predicted) | N/A |

| Solubility | Moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO); Limited aqueous solubility. | ChemShuttle |

Mechanism of Action: An Antiviral Prodrug

The primary biological significance of this compound lies in its role as a prodrug with antiviral activity, analogous to its fluoro-counterpart, Favipiravir.[4][5] The mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[4]

The compound itself is inactive and requires intracellular metabolic activation to exert its antiviral effect. Once inside the host cell, it is converted into its active form, this compound-ribofuranosyl-5'-triphosphate.[4][6] This active metabolite mimics natural purine (B94841) nucleosides, allowing it to be recognized and incorporated into the nascent viral RNA strand by the viral RdRp.[4][6][7] This incorporation ultimately leads to the termination of viral RNA synthesis, thereby inhibiting viral replication.[4]

Metabolic Activation Pathway

The metabolic activation of this compound is a multi-step enzymatic process within the host cell. The pathway is analogous to that of Favipiravir.

Caption: Metabolic activation of this compound and inhibition of viral RdRp.

Synthesis and Experimental Protocols

The synthesis of this compound is a key area of research, as it serves as a precursor for more complex molecules. Several synthetic routes have been proposed, often starting from commercially available pyrazine derivatives.

General Synthetic Workflow

A common synthetic approach involves the direct chlorination of a 3-hydroxypyrazine-2-carboxamide (B1682577) precursor. This method offers a relatively straightforward pathway to the target molecule.

References

- 1. actanaturae.ru [actanaturae.ru]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. chemjournal.researchfloor.org [chemjournal.researchfloor.org]

- 5. researchgate.net [researchgate.net]

- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico evaluation of favipiravir-associated potential new drugs against polymerase enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-3-hydroxypyrazine-2-carboxamide chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydroxypyrazine-2-carboxamide, a halogenated analog of the antiviral drug Favipiravir, is a compound of significant interest in the field of medicinal chemistry and virology. Its structural similarity to Favipiravir suggests a comparable mechanism of action, primarily centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed experimental protocol for evaluating its potential antiviral activity. While not developed as a standalone therapeutic, this compound serves as a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety profile of pyrazine-2-carboxamide derivatives as broad-spectrum antiviral agents.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₄ClN₃O₂. Its structure features a pyrazine (B50134) ring substituted with a chlorine atom, a hydroxyl group, and a carboxamide group.

| Property | Value | Reference |

| CAS Number | 259793-90-3 | [1][2] |

| Molecular Formula | C₅H₄ClN₃O₂ | [2] |

| Molecular Weight | 173.56 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | Favipiravir Chloro Homolog Impurity | [1] |

Synthesis and Manufacturing

While specific literature detailing the synthesis of this compound is scarce, a viable synthetic pathway can be extrapolated from established methods for analogous pyrazine carboxamides, such as Favipiravir. A potential precursor-based approach involves the direct chlorination of 3-hydroxypyrazine-2-carboxamide (B1682577).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic chlorination of 3-hydroxypyrazine-2-carboxamide.

Materials:

-

3-hydroxypyrazine-2-carboxamide

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon gas supply

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-hydroxypyrazine-2-carboxamide (1 equivalent) in anhydrous acetonitrile.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired this compound.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: A Structural Analog to Favipiravir

The primary significance of this compound lies in its close structural resemblance to Favipiravir. Favipiravir acts as a prodrug, meaning it is converted within the body to its active form, favipiravir-ribofuranosyl-5'-triphosphate (F-RTP). This active metabolite mimics a purine (B94841) nucleotide and is incorporated into nascent viral RNA strands by the RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication. Due to its structural similarity, it is hypothesized that this compound follows a similar bioactivation pathway.

Caption: Proposed intracellular activation and mechanism of action.

Antiviral Activity Evaluation

The antiviral potential of this compound can be assessed through in vitro assays that measure its ability to inhibit viral replication. A common method is the RNA-dependent RNA polymerase (RdRp) inhibition assay.

Experimental Protocol: In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a viral RdRp.

Materials:

-

Purified recombinant viral RdRp enzyme

-

RNA template/primer

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled rNTP)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Favipiravir)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

-

Scintillation counter or fluorescence plate reader

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound and the positive control in the reaction buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the reaction buffer, RNA template/primer, and the four rNTPs (including the labeled rNTP).

-

Addition of Inhibitor: Add the diluted test compound or positive control to the respective wells. Include a no-inhibitor control (vehicle).

-

Initiation of Reaction: Initiate the reaction by adding the purified RdRp enzyme to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme's activity (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection of RNA Synthesis: Quantify the amount of newly synthesized RNA by measuring the incorporated labeled rNTP using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Caption: A generalized workflow for the RdRp inhibition assay.

Conclusion

This compound is a key molecule for researchers in the antiviral drug discovery landscape. Its status as a close analog of Favipiravir provides a strong rationale for its investigation as a potential inhibitor of viral RNA-dependent RNA polymerase. The synthetic and analytical protocols outlined in this guide offer a framework for its preparation and evaluation. Further studies on this and related halogenated pyrazine carboxamides will be instrumental in developing the next generation of broad-spectrum antiviral therapeutics.

References

The Unseen Counterpart: A Technical Guide to the Discovery and History of 6-Chloro-3-hydroxypyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a key chemical intermediate and structural analog to the broad-spectrum antiviral agent, Favipiravir. While its own antiviral properties have been a subject of study, its primary significance lies in the developmental pathway of its more famous fluorinated counterpart. This document details the compound's synthesis, its role in the broader context of pyrazine (B50134) carboxamide antiviral research, and its mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways, experimental workflows, and historical timelines.

Introduction

This compound is a pyrazine derivative that has garnered interest primarily as a precursor and structural analog in the synthesis of antiviral nucleoside analogs. Its history is intrinsically linked to the discovery of Favipiravir (T-705), a potent inhibitor of RNA-dependent RNA polymerase (RdRp) in various RNA viruses. The investigation of halogenated pyrazine carboxamides by Toyama Chemical Co., Ltd. in Japan led to the identification of this class of compounds as promising antiviral agents. While the 6-fluoro substitution of Favipiravir was found to be optimal for antiviral activity, the 6-chloro analog remains a significant compound for comparative studies and as a key intermediate in certain synthetic routes.

Discovery and History

The discovery of this compound is embedded within the broader research program initiated by Toyama Chemical Co., Ltd. aimed at identifying novel antiviral agents. The initial focus was on pyrazine carboxamide derivatives due to their structural resemblance to purine (B94841) nucleosides.

The key milestones in the discovery and history of this compound and its analogs are as follows:

-

Late 20th Century: Toyama Chemical Co., Ltd. begins a systematic investigation into nitrogenous heterocyclic carboxamide derivatives for potential antiviral activity.

-

Early 2000s: Patents filed by Toyama Chemical Co., Ltd. describe a range of pyrazine derivatives and their salts with demonstrated antiviral properties. These patents often include examples of various halogenated analogs, including chloro-substituted pyrazines, as intermediates or comparative compounds.

-

Focus on Favipiravir: Through extensive screening and structure-activity relationship (SAR) studies, the 6-fluoro substituted analog, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), is identified as a highly potent and selective inhibitor of influenza virus replication.

-

Role as an Intermediate: this compound is established as a viable intermediate in the synthesis of Favipiravir and other analogs, providing a versatile scaffold for further chemical modification.

The historical development timeline can be visualized as follows:

Mechanism of Action

The primary antiviral mechanism of this compound, akin to Favipiravir, is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is crucial for the replication of most RNA viruses. The compound acts as a prodrug and is intracellularly converted to its active triphosphate form. This active metabolite then competes with natural purine nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, it can act as a chain terminator or induce lethal mutagenesis, thereby halting viral replication.

The signaling pathway can be depicted as follows:

Quantitative Data

While extensive quantitative data for the antiviral activity of this compound is not as widely published as for Favipiravir, comparative studies within patent literature and research articles provide some insights. The following table summarizes representative data, often in comparison to its fluoro analog.

| Compound | Virus Target | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound | Influenza A | Plaque Reduction | >100 | Patent |

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) | Influenza A | Plaque Reduction | 0.014 - 0.55 | [2] |

Note: The data for the chloro-analog is often presented as significantly less potent than the fluoro-analog, reinforcing the selection of Favipiravir as the clinical candidate.

Experimental Protocols

Synthesis of this compound

A traditional synthetic route to this compound involves a multi-step process starting from a pyrazine precursor. The following is a representative protocol generalized from patent literature.

Experimental Workflow:

Detailed Protocol:

-

Regioselective Chlorination: A suitable pyrazine precursor, such as 2-aminopyrazine, is subjected to a regioselective chlorination reaction. This is typically achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent (e.g., acetonitrile) at a controlled temperature. The reaction mixture is stirred for a specified period, and the chlorinated intermediate is then isolated and purified.

-

Introduction of the Carboxamide Group: The chlorinated pyrazine intermediate is then converted to the corresponding 2-carboxamide. This can be achieved through various methods, such as conversion to a carboxylic acid followed by amidation, or through a more direct route like cyanation followed by hydrolysis. For the latter, the chlorinated intermediate is reacted with a cyanide source (e.g., sodium cyanide) in a polar aprotic solvent. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxamide.

-

Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position. This can be accomplished through a nucleophilic substitution reaction. For instance, if the 3-position is substituted with a suitable leaving group (e.g., another chlorine atom), it can be displaced by a hydroxide (B78521) source (e.g., sodium hydroxide) under controlled temperature and pressure.

-

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

Conclusion

This compound, while not a clinical antiviral agent itself, holds a significant place in the history of antiviral drug discovery. Its role as a key intermediate and a structural analog in the development of Favipiravir highlights the importance of systematic chemical exploration in identifying potent therapeutic agents. Understanding the discovery, synthesis, and mechanism of action of this compound provides valuable insights for researchers and scientists working on the development of novel antiviral drugs, particularly those targeting viral RNA-dependent RNA polymerase. The methodologies and historical context presented in this guide serve as a foundational resource for further research in the field of pyrazine carboxamide-based antivirals.

References

- 1. CA2398620A1 - Pyrazine derivatives, pharmaceutical compositions containing them, and intermediates therefor - Google Patents [patents.google.com]

- 2. EP1256588A4 - NOVEL PYRAZINE DERIVATIVES OR THEIR SALTS, PHARMACEUTICAL COMPOSITIONS CONTAINING SUCH DERIVATIVES OR THEIR SALTS AND INTERMEDIATES USED IN THEIR PREPARATION - Google Patents [patents.google.com]

The Core Mechanism of Action of 6-Chloro-3-hydroxypyrazine-2-carboxamide (Favipiravir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydroxypyrazine-2-carboxamide, more commonly known as Favipiravir (or T-705), is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses.[1] This technical guide provides an in-depth exploration of its core mechanism of action, metabolic activation, and antiviral activity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways involved in its antiviral function.

Introduction

Favipiravir is a pyrazinecarboxamide derivative that has garnered significant attention for its potent antiviral properties.[2] Initially developed for the treatment of influenza, its broad-spectrum activity has led to investigations into its efficacy against other RNA viruses, including arenaviruses, bunyaviruses, and filoviruses.[1] The unique mechanism of action of Favipiravir, which targets the viral RNA-dependent RNA polymerase (RdRp), sets it apart from many other antiviral drugs.[1][2] This guide will dissect the molecular interactions and cellular processes that underpin its therapeutic effects.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary mechanism of action of Favipiravir is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the genome of RNA viruses.[1] Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to its active form.[1][3]

Metabolic Activation Pathway

Once inside the cell, Favipiravir undergoes a series of enzymatic conversions to become the active favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][4] This multi-step process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of Favipiravir to favipiravir-ribofuranosyl-5'-monophosphate (favipiravir-RMP).[4][5] Subsequently, cellular kinases further phosphorylate favipiravir-RMP to the diphosphate (B83284) and finally to the active triphosphate form, favipiravir-RTP.[4]

Interaction with Viral RdRp

The active metabolite, favipiravir-RTP, acts as a purine (B94841) nucleoside analog, mimicking both guanosine (B1672433) and adenosine.[3] This structural mimicry allows it to be recognized as a substrate by the viral RdRp.[1] The incorporation of favipiravir-RTP into the nascent viral RNA strand leads to two primary antiviral outcomes:

-

Chain Termination: The incorporation of favipiravir-RTP can lead to the premature termination of viral RNA synthesis.[3]

-

Lethal Mutagenesis: The ambiguous base-pairing properties of Favipiravir can induce a high rate of mutations in the viral genome, a phenomenon known as lethal mutagenesis, resulting in non-viable viral progeny.[6]

Quantitative Antiviral Activity

The antiviral activity of Favipiravir has been quantified against a variety of RNA viruses. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various in vitro studies.

| Virus Family | Virus | Cell Line | Assay Type | EC50 | IC50 | Reference |

| Orthomyxoviridae | Influenza A, B, C | MDCK | Plaque Reduction | 0.014 - 0.55 µg/mL | [6] | |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 µM | [7] | |

| Filoviridae | Ebola Virus | Vero | 10 µg/mL | [3] | ||

| Bunyaviridae | La Crosse Virus | CPE or FFU Reduction | 5 - 30 µg/mL | [6] | ||

| Bunyaviridae | Rift Valley Fever Virus | CPE or FFU Reduction | 5 - 30 µg/mL | [6] | ||

| Arenaviridae | Junin Virus | 5.1 - 5.7 µM | [8] | |||

| Arenaviridae | Pichinde Virus | 5.1 - 5.7 µM | [8] | |||

| Picornaviridae | Rhinovirus | HeLa | 29 µg/mL | [9] | ||

| Rhabdoviridae | Rabies Virus | Neuro-2a | 5.0 - 7.0 µg/mL | [10] | ||

| Togaviridae | Western Equine Encephalitis Virus | Vero | EC90: 47 µg/mL | [10] | ||

| Paramyxoviridae | Peste des Petits Ruminants Virus | Vero | [11] | |||

| Coronaviridae | SARS-CoV-2 | Vero E6 | ||||

| Bornaviridae | Borna Disease Virus-1 | Vero | [12] | |||

| Orthomyxoviridae | Influenza Virus RdRp | In vitro polymerase assay | 0.341 µM | [6] | ||

| Bunyaviridae | La Crosse Virus RdRp | |||||

| Arenaviridae | Pichinde Virus RdRp |

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Virus stock of interest (e.g., Influenza virus)

-

Favipiravir stock solution

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Agarose (B213101) or other overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of Favipiravir in serum-free medium.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with a known titer of the virus for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add the different concentrations of Favipiravir to the respective wells. A no-drug control should be included.

-

Overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells, forming plaques.

-

Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet.

-

Count the number of plaques in each well. The EC50 is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the no-drug control.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of the active form of Favipiravir on the enzymatic activity of the viral RdRp.

Materials:

-

Purified viral RdRp enzyme

-

Favipiravir-RTP

-

RNA template and primer

-

Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP) or fluorescently labeled nucleotides

-

Reaction buffer containing MgCl₂

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Assemble the RdRp reaction mixture containing the purified enzyme, RNA template-primer duplex, and reaction buffer in a microcentrifuge tube.

-

Add varying concentrations of favipiravir-RTP to the reaction tubes. Include a no-inhibitor control.

-

Initiate the reaction by adding the mixture of all four ribonucleoside triphosphates (rNTPs), including the labeled nucleotide.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA products by autoradiography or fluorescence imaging.

-

Quantify the amount of RNA synthesis in the presence of different concentrations of favipiravir-RTP. The IC50 is determined as the concentration of favipiravir-RTP that inhibits RdRp activity by 50%.[13]

Conclusion

This compound (Favipiravir) is a potent broad-spectrum antiviral agent that functions as a prodrug. Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase by its active metabolite, favipiravir-RTP. This inhibition occurs through a combination of chain termination and lethal mutagenesis. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals. Further research into the precise molecular interactions between favipiravir-RTP and the RdRp of various viruses will be crucial for the development of next-generation antiviral therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemjournal.researchfloor.org [chemjournal.researchfloor.org]

- 9. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Frontiers | Antiviral Effectivity of Favipiravir Against Peste Des Petits Ruminants Virus Is Mediated by the JAK/STAT and PI3K/AKT Pathways [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. pnas.org [pnas.org]

6-Chloro-3-hydroxypyrazine-2-carboxamide molecular weight and formula

An In-depth Technical Guide on 6-Chloro-3-hydroxypyrazine-2-carboxamide

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The molecular formula and weight are critical parameters in the characterization of a chemical compound. These values are fundamental for a wide range of experimental and theoretical applications in chemistry and pharmacology.

| Property | Value |

| Molecular Formula | C₅H₄ClN₃O₂[1][2] |

| Molecular Weight | 173.56 g/mol [1][2] |

Structural and Logical Relationships

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this logical connection.

Figure 1: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic and Analytical Profile of 6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

-

IUPAC Name: 6-Chloro-3-hydroxypyrazine-2-carboxamide

-

Molecular Formula: C₅H₄ClN₃O₂

-

Molecular Weight: 173.56 g/mol [3]

-

Synonyms: Favipiravir Chloro Homolog Impurity[1]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the known spectral properties of the pyrazine (B50134) core and its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | Pyrazine-OH |

| ~8.3 - 8.5 | Singlet | 1H | Pyrazine C5-H |

| ~7.5 - 8.0 | Broad Singlet | 1H | Amide -NH |

| ~7.0 - 7.5 | Broad Singlet | 1H | Amide -NH |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxamide) |

| ~155 | C-OH |

| ~145 | C-Cl |

| ~135 | Quaternary Pyrazine Carbon |

| ~125 | CH (Pyrazine) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H Stretch (Hydroxy) |

| 3350 - 3150 | Medium | N-H Stretch (Amide) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| 1580 - 1400 | Medium-Strong | C=C and C=N Stretch (Pyrazine Ring) |

| ~1100 | Medium | C-O Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Intensity | Assignment |

| 173/175 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 156/158 | Medium | [M-NH₂]⁺ |

| 128/130 | Medium | [M-CONH₂]⁺ |

| 93 | Medium | [M-CONH₂-Cl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is typically used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 15 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., DEPT or APT) is used.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans are acquired due to the lower natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

An average of 16 or 32 scans is common to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition (ESI-MS):

-

The sample solution is infused into the ESI source.

-

The instrument is operated in either positive or negative ion mode.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass-to-charge (m/z) range.

-

Key parameters such as capillary voltage and desolvation gas flow are optimized.

-

-

Data Acquisition (EI-MS):

-

The sample is introduced into the ion source, often via a direct insertion probe, and heated to induce vaporization.

-

The vaporized molecules are bombarded with a beam of electrons (typically 70 eV).

-

The resulting charged fragments are separated by the mass analyzer.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

While experimentally determined spectroscopic data for this compound is not widely published, its structural similarity to other well-characterized pyrazine derivatives allows for reliable prediction of its spectral features. The information and generalized protocols provided in this guide offer a valuable resource for researchers working with this compound and similar molecules in the field of medicinal chemistry and drug development. The synthesis of this compound is a key step in the production of Favipiravir, and robust analytical characterization is crucial for quality control and further research.

References

An In-depth Technical Guide on the Theoretical Properties and Computational Studies of 6-Chloro-3-hydroxypyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational studies of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a significant structural analog of the antiviral drug Favipiravir. While specific experimental data for this chloro-derivative is not extensively available in public literature, this document extrapolates from existing research on closely related pyrazine (B50134) carboxamides to present a robust theoretical framework. This includes detailed computational methodologies, predicted molecular and electronic properties, and a plausible experimental synthesis protocol. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel antiviral agents.

Introduction

This compound is a halogenated pyrazine derivative that has garnered interest primarily due to its structural similarity to Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a broad-spectrum antiviral agent.[1] The substitution of the fluorine atom with chlorine at the 6-position of the pyrazine ring can significantly influence the molecule's steric and electronic properties, which in turn may affect its biological activity, metabolic stability, and pharmacokinetic profile.[1] Understanding the theoretical underpinnings of these properties is crucial for the rational design of new and more effective antiviral drugs.

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the conformational preferences, electronic structure, and reactivity of molecules like this compound.[1] Such studies can provide valuable insights that complement and guide experimental research. This guide outlines the probable theoretical characteristics of this compound and provides detailed protocols for its computational analysis and chemical synthesis.

Computational Studies: Methodology and Theoretical Properties

While a dedicated computational study on this compound is not readily found in published literature, a robust computational protocol can be established based on methodologies applied to analogous compounds. The following sections detail a proposed computational workflow and the expected theoretical properties.

Computational Methodology

The theoretical properties of this compound can be reliably investigated using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used method for such calculations, offering a good balance between accuracy and computational cost. A common and appropriate basis set for this type of molecule, which includes second-row elements and allows for the description of diffuse electronic density, is 6-311++G(d,p).

Experimental Protocols: Computational Details

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Geometry Optimization: The molecular geometry would be optimized without any symmetry constraints, and the nature of the stationary points confirmed by frequency calculations (absence of imaginary frequencies).

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to characterize the stationary points and to predict the infrared spectrum.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP), are calculated to understand the electronic structure and reactivity.

Predicted Theoretical Properties

Based on the computational methodology described above and trends observed in similar molecules, the following tables summarize the expected theoretical properties of this compound.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C3 | ~1.45 |

| C3-N4 | ~1.33 |

| N4-C5 | ~1.34 |

| C5-C6 | ~1.39 |

| C6-N1 | ~1.32 |

| N1-C2 | ~1.35 |

| C6-Cl | ~1.74 |

| C3-O | ~1.35 |

| C2-C(O)NH2 | ~1.50 |

| Bond Angles (°) ** | |

| N1-C2-C3 | ~120 |

| C2-C3-N4 | ~118 |

| C3-N4-C5 | ~119 |

| N4-C5-C6 | ~121 |

| C5-C6-N1 | ~120 |

| C6-N1-C2 | ~122 |

| Cl-C6-C5 | ~119 |

| Dihedral Angles (°) ** | |

| N1-C6-C5-N4 | ~0 |

| Cl-C6-C5-N4 | ~180 |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| Electronic Properties | |

| HOMO Energy (eV) | ~ -6.5 |

| LUMO Energy (eV) | ~ -1.8 |

| HOMO-LUMO Gap (eV) | ~ 4.7 |

| Dipole Moment (Debye) | ~ 3.5 |

| Key Vibrational Frequencies (cm⁻¹) | |

| N-H Stretch (carboxamide) | ~3400-3500 |

| O-H Stretch (hydroxyl) | ~3300 |

| C=O Stretch (carboxamide) | ~1680 |

| Pyrazine Ring Vibrations | ~1400-1600 |

| C-Cl Stretch | ~700 |

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be devised based on established methods for related pyrazine derivatives.[1] A common starting material for such syntheses is 3-hydroxypyrazine-2-carboxamide.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from 3-hydroxypyrazine-2-carboxamide: nitration followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-6-nitropyrazine-2-carboxamide

-

To a cooled (0-5 °C) stirred solution of concentrated sulfuric acid, slowly add 3-hydroxypyrazine-2-carboxamide.

-

Maintain the temperature and add potassium nitrate (B79036) portion-wise over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-hydroxy-6-nitropyrazine-2-carboxamide.

Step 2: Synthesis of 6-Amino-3-hydroxypyrazine-2-carboxamide

-

Suspend 3-hydroxy-6-nitropyrazine-2-carboxamide in ethanol (B145695) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 6-amino-3-hydroxypyrazine-2-carboxamide.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

-

Dissolve 6-amino-3-hydroxypyrazine-2-carboxamide in a solution of hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Conclusion

This compound represents an important molecule for comparative structure-activity relationship studies in the development of pyrazine-based antiviral agents. This technical guide has provided a comprehensive theoretical framework for this compound, including a detailed computational methodology, predicted molecular and electronic properties, and a plausible, detailed experimental protocol for its synthesis. The data and protocols presented herein are intended to facilitate further research into this and related compounds, ultimately contributing to the discovery of novel therapeutics for viral diseases.

References

6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Overview of its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the available scientific information on 6-Chloro-3-hydroxypyrazine-2-carboxamide. It is important to note that while this compound is a known structural analog of the antiviral drug Favipiravir (B1662787) (T-705), there is a significant lack of publicly available quantitative data from in vitro or in vivo studies on its specific biological activity. The information presented herein is largely based on its relationship to Favipiravir and on computational and theoretical studies.

Executive Summary

This compound is a halogenated derivative of the pyrazinecarboxamide class of compounds. Its structural similarity to the broad-spectrum antiviral agent Favipiravir suggests a similar mechanism of action, namely the inhibition of viral RNA-dependent RNA polymerase (RdRp). This makes it a compound of interest in the study of structure-activity relationships for this class of antiviral candidates. This guide provides an overview of its presumed mechanism of action, insights from computational studies, and generalized experimental protocols for its potential evaluation.

Presumed Mechanism of Action: A Favipiravir Analog

The biological activity of this compound is theorized to mirror that of Favipiravir. This involves intracellular conversion to its active form, which then acts as a competitive inhibitor of viral RdRp.

The proposed signaling pathway for the activation and action of this compound is as follows:

Caption: Proposed intracellular activation and mechanism of action.

This process involves:

-

Cellular Uptake: The prodrug, this compound, enters the host cell.

-

Metabolic Activation: Host cell enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and other kinases, convert the prodrug into its active triphosphate form, 6-chloro-favipiravir-ribofuranosyl-5'-triphosphate (6-Cl-FVP-RTP).

-

RdRp Inhibition: The active 6-Cl-FVP-RTP, being a structural analog of purine nucleosides, is recognized by the viral RdRp. It then competitively inhibits the incorporation of natural nucleoside triphosphates during viral RNA replication. This can lead to chain termination or lethal mutagenesis, thereby halting viral propagation.[1]

Predicted Biological Activity: Insights from Computational Studies

While experimental data is scarce, computational studies and molecular docking simulations have been employed to predict the antiviral potential of this compound and other halogenated analogs. These studies provide theoretical insights into the structure-activity relationship (SAR) of this class of compounds.

Table 1: Summary of Predicted Properties and Activity from Computational Studies

| Property | Observation | Implication | Reference |

| Binding Affinity to RdRp | The active triphosphate form is predicted to bind within the catalytic pocket of viral RdRp, including that of SARS-CoV-2. | The compound is a potential inhibitor of viral replication. | [1] |

| Electronic Structure | The substitution of fluorine with chlorine alters the electronic properties of the pyrazine (B50134) ring. | This may influence the efficiency of intracellular phosphorylation and interaction with the RdRp active site. | [2] |

| Tautomeric Forms | Like Favipiravir, the 6-chloro analog can exist in keto and enol tautomeric forms. The enol form is generally more stable, but the keto form may be favored in aqueous environments and within the RdRp active site. | The tautomeric equilibrium could be a key factor in its biological activity and mechanism of action. | [2] |

Note: The data in this table is derived from theoretical and computational models and has not been quantitatively confirmed by in vitro or in vivo experiments.

Generalized Experimental Protocols for Antiviral Activity Assessment

The following is a generalized protocol for a plaque reduction assay, a standard method for evaluating the antiviral activity of a compound. This protocol is provided as a representative example and is not derived from a specific study on this compound.

Plaque Reduction Assay

Objective: To determine the concentration of a compound that inhibits virus-induced cell death (plaque formation) by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6, MDCK)

-

Virus stock of known titer

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Agarose (B213101) or methylcellulose (B11928114) for overlay

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a series of dilutions of this compound in a serum-free medium.

-

Virus Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add the different dilutions of the compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Overlay: After a further incubation period, remove the compound-containing medium and overlay the cells with a medium containing a low percentage of agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Caption: Generalized workflow for a plaque reduction assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound in parallel to ensure that the observed antiviral effect is not due to cell death caused by the compound itself. A common method is the MTT or MTS assay, which measures cell viability. The 50% cytotoxic concentration (CC50) is determined and used to calculate the selectivity index (SI = CC50 / EC50), a measure of the compound's therapeutic window.

Conclusion

References

Derivatives of 6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Guide to Synthesis and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarboxamide derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Among these, derivatives of 6-Chloro-3-hydroxypyrazine-2-carboxamide have emerged as promising scaffolds in the development of novel therapeutic agents, particularly in the realms of antiviral and antimycobacterial research. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their applications in drug discovery and development. The structural similarity of this core to the established antituberculosis drug pyrazinamide (B1679903) and the antiviral agent favipiravir (B1662787) underscores its therapeutic potential.

Synthesis of this compound and Its Derivatives

The synthetic routes to this compound and its N-substituted derivatives typically involve a multi-step process commencing from commercially available pyrazine (B50134) derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of the core compound can be achieved through a series of reactions involving chlorination, amidation, and hydroxylation of a suitable pyrazine precursor. A general synthetic workflow is outlined below.

Caption: General synthetic scheme for this compound.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of this compound is a key strategy to explore structure-activity relationships (SAR) and optimize the therapeutic properties of the core scaffold. The primary method for generating these derivatives is through the condensation of an activated form of 6-Chloro-3-hydroxypyrazine-2-carboxylic acid with a diverse range of primary or secondary amines.

Caption: General workflow for the synthesis of N-substituted derivatives.

Experimental Protocols

General Protocol for the Synthesis of this compound

A plausible synthetic route, compiled from related syntheses, is as follows:

-

Chlorination of 3-Aminopyrazine-2-carboxylic acid: To a solution of 3-aminopyrazine-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add N-chlorosuccinimide (NCS). The reaction mixture is heated and stirred until completion, monitored by thin-layer chromatography (TLC). The product, 3-amino-6-chloropyrazine-2-carboxylic acid, is then isolated.

-

Diazotization and Hydroxylation (Sandmeyer-type reaction): The 3-amino-6-chloropyrazine-2-carboxylic acid is dissolved in an acidic aqueous solution (e.g., HCl or H2SO4) and cooled. A solution of sodium nitrite (B80452) (NaNO2) is added dropwise to form the diazonium salt. The reaction mixture is then gently heated to facilitate the conversion of the diazonium group to a hydroxyl group, yielding 6-chloro-3-hydroxypyrazine-2-carboxylic acid.

-

Amidation: The resulting 6-chloro-3-hydroxypyrazine-2-carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The excess chlorinating agent is removed under reduced pressure. The crude acid chloride is then carefully reacted with an excess of ammonia (B1221849) (aqueous or gaseous) to form the final product, this compound. The product is purified by recrystallization or column chromatography.

General Protocol for the Synthesis of N-Substituted 6-Chloro-3-hydroxypyrazine-2-carboxamides

-

Activation of the Carboxylic Acid: 6-Chloro-3-hydroxypyrazine-2-carboxylic acid (1 equivalent) is suspended in an inert solvent (e.g., dichloromethane (B109758) or toluene). A chlorinating agent such as thionyl chloride (1.5-2 equivalents) is added, and the mixture is refluxed until the reaction is complete (typically 1-3 hours). The excess thionyl chloride and solvent are removed in vacuo to yield the crude 6-chloro-3-hydroxypyrazine-2-carbonyl chloride.

-

Amide Coupling: The crude acid chloride is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane). The desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents) are added, and the reaction mixture is stirred at room temperature until completion. The reaction is monitored by TLC.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Potential Therapeutic Uses and Biological Activities

Derivatives of this compound have shown significant promise as both antimycobacterial and antiviral agents.

Antimycobacterial Activity

Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][2][3] POA is believed to disrupt membrane transport and energetics in M. tuberculosis, particularly in the acidic environment of tuberculous lesions.[4][5] Derivatives of this compound are being investigated as analogs of pyrazinamide with the potential for improved activity or efficacy against drug-resistant strains. The chloro-substitution at the 6-position can significantly influence the electronic properties and lipophilicity of the molecule, potentially affecting its uptake, activation, and interaction with molecular targets.

Table 1: Antimycobacterial Activity of Selected Pyrazinecarboxamide Derivatives

| Compound | Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

| 1 | 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 3.13 | [6] |

| 2 | 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 (% inhibition) | [1] |

Antiviral Activity

The structural analog, 6-fluoro-3-hydroxypyrazine-2-carboxamide, also known as favipiravir, is a potent antiviral drug approved for the treatment of influenza in Japan.[7] It is a prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate derivative. This active form is recognized by viral RNA-dependent RNA polymerase (RdRp) and is incorporated into the growing viral RNA chain, leading to the inhibition of viral replication.[8][9] Given the structural similarity, this compound derivatives are being explored as potential broad-spectrum antiviral agents. The substitution of fluorine with chlorine can alter the molecule's metabolic activation and interaction with the viral polymerase.

Table 2: Antiviral Activity of a Related Pyrazinecarboxamide Derivative

| Compound | Derivative | Target Virus | Activity (IC50 in µM) | Reference |

| Favipiravir | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | Influenza virus | Varies by strain | [7] |

Mechanism of Action

Antimycobacterial Mechanism

The proposed mechanism of action for antimycobacterial pyrazinecarboxamides, including the 6-chloro derivatives, is analogous to that of pyrazinamide.

Caption: Proposed antimycobacterial mechanism of action.[1][4][10]

Antiviral Mechanism

The antiviral mechanism of action for this compound derivatives is hypothesized to be similar to that of favipiravir, targeting the viral RNA-dependent RNA polymerase.

Caption: Proposed antiviral mechanism of action.[8][9]

Experimental Protocols for Biological Evaluation

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the synthesized compounds is typically evaluated using broth microdilution methods. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Protocol Outline for MABA:

-

Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a specific turbidity.

-

Assay Setup: Serial dilutions of the test compounds are prepared in a 96-well microplate. The mycobacterial inoculum is added to each well.

-

Incubation: The plates are incubated at 37 °C for a specified period (typically 5-7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Antiviral Assay

The antiviral activity of the compounds can be assessed using various in vitro assays, such as the plaque reduction assay or a cytopathic effect (CPE) inhibition assay.

General Protocol for CPE Inhibition Assay:

-

Cell Culture: A suitable host cell line (e.g., Vero cells for many viruses) is seeded in 96-well plates and grown to confluency.

-

Compound Preparation: Serial dilutions of the test compounds are prepared in cell culture medium.

-

Infection: The cell monolayers are infected with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a short adsorption period, the virus-containing medium is removed, and the medium containing the test compounds is added.

-

Incubation: The plates are incubated at 37 °C in a CO2 incubator until the virus control wells show significant CPE.

-

Assessment of CPE: The extent of CPE in each well is observed microscopically and can be quantified using a cell viability assay (e.g., MTT or neutral red uptake).

-

Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (IC50) is calculated.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new antimycobacterial and antiviral drugs. The established synthetic routes allow for the generation of diverse libraries of analogs for structure-activity relationship studies. Further investigation into their precise mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this important chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. journals.asm.org [journals.asm.org]

- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 5. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Favipiravir - Wikipedia [en.wikipedia.org]

- 8. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Review of a Favipiravir Analog

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the available research on 6-Chloro-3-hydroxypyrazine-2-carboxamide, a structural analog of the antiviral drug Favipiravir (also known as T-705). Given the limited direct research on the chloro-derivative, this review places its characteristics within the broader context of halogenated pyrazinecarboxamides, with a primary focus on the extensively studied Favipiravir.

Introduction

This compound is a synthetic organic compound belonging to the pyrazinecarboxamide class. Its structural similarity to Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), positions it as a compound of interest in antiviral research.[1] The substitution of the fluorine atom with chlorine at the 6-position of the pyrazine (B50134) ring can influence the compound's physicochemical properties, biological activity, and metabolic stability. This review summarizes the current, albeit limited, state of knowledge regarding the synthesis, mechanism of action, and potential biological activity of this compound.

Synthesis and Chemical Properties

The synthesis of this compound is not as extensively documented as that of Favipiravir. However, established synthetic routes for halogenated pyrazinecarboxamides provide a likely pathway. A plausible synthetic strategy involves a multi-step process starting from a pyrazine precursor.[1]

A general synthetic workflow is outlined below:

References

A Comprehensive Technical Guide to the Research Applications of 6-Chloro-3-hydroxypyrazine-2-carboxamide (Favipiravir/T-1105)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-3-hydroxypyrazine-2-carboxamide, more commonly known as Favipiravir (B1662787) or by its developmental code T-705, is a potent, orally bioavailable antiviral compound with a broad spectrum of activity against numerous RNA viruses.[1][2][3][4] Initially discovered by Toyama Chemical Co., Ltd. in Japan, it has garnered significant global attention for its potential to treat a range of viral infections, from seasonal influenza to high-threat pathogens like Ebola and SARS-CoV-2.[1][2][5] This technical guide provides an in-depth overview of its mechanism of action, antiviral spectrum, pharmacokinetic profile, and key research applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug development and virology.

Mechanism of Action

Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to exert its antiviral effect.[2][6] Its primary target is the highly conserved RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[2][3]

Activation and Inhibition Pathway:

-

Cellular Uptake: Favipiravir is taken up by host cells.

-

Conversion to Active Form: Inside the cell, host enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), convert Favipiravir into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3]

-

RdRp Inhibition: Favipiravir-RTP, structurally resembling a purine (B94841) nucleoside (guanine or adenine), acts as a substrate for the viral RdRp.[5][7] It competitively inhibits the incorporation of natural nucleoside triphosphates into the nascent viral RNA strand.[5]

Two primary mechanisms have been proposed for how Favipiravir-RTP disrupts viral replication:

-

Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral RNA strand induces a high rate of mutations (a process known as viral error catastrophe), leading to the production of non-viable virus particles.[7][8]

-

Chain Termination: In some contexts, the incorporation of the drug can also lead to the premature termination of RNA chain elongation, halting viral genome replication.[7]

Unlike many other nucleoside analogs, Favipiravir-RTP shows high selectivity for viral RdRp and does not significantly inhibit human DNA polymerases α, β, γ, or slightly inhibits human RNA polymerase II only at much higher concentrations, contributing to its favorable safety profile.[2]

References

- 1. Favipiravir - Wikipedia [en.wikipedia.org]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jknsabah.moh.gov.my [jknsabah.moh.gov.my]

- 5. Favipiravir: A Possible Pharmaceutical Treatment for COVID-19 | Yanai | Journal of Endocrinology and Metabolism [jofem.org]

- 6. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Research: A Technical Guide to the Safe Handling of 6-Chloro-3-hydroxypyrazine-2-carboxamide (Favipiravir)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Chloro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir or T-705. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize the risk of exposure. This document synthesizes information from multiple safety data sheets (SDS) to provide a thorough understanding of the compound's potential hazards and the necessary mitigation strategies.

Hazard Identification and Classification

This compound is a potent antiviral agent. While some sources state it is not a hazardous substance or mixture, others provide specific hazard classifications. It is prudent to handle this compound with care, assuming the hazards identified in the more detailed safety data sheets.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C5H4FN3O2 | [2][3] |

| Molecular Weight | 157.1 g/mol | [2][3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 107 - 111 °C | [4] |

| Boiling Point | 146 - 148 °C @ 760 mmHg | [4] |

| Flash Point | 65 °C | [4] |

| Solubility | DMF: 25 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/ml, Ethanol: 0.2 mg/ml | [5] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are paramount when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

-

Avoid formation of dust and aerosols.[3]

-

Handle in a well-ventilated place.[3]

-

Wash hands thoroughly after handling.[4]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4][6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [2][3][9] |

| Skin Contact | Immediately wash the skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes and wash them before reuse. Consult a doctor. | [2][3][9] |

| Eye Contact | Flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor. | [2][3][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor. | [2][3][9] |

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Do not take action without suitable protective clothing. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas.[3][9]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][9]

-

Methods for Cleaning Up:

-

For minor spills, use dry clean-up procedures and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[6]

-

For major spills, alert emergency services. Control personal contact by wearing protective clothing.[6]

-

Wash the spill area down with large amounts of water and prevent runoff into drains.[6]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[2][3][9]

-

Special Hazards: During combustion, irritant fumes may be emitted.[2][9]

-

Advice for Firefighters: Wear a self-contained breathing apparatus and protective clothing.[2][3][9]

Toxicological Information

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] Therefore, it is essential to handle this compound as potentially hazardous and to minimize all routes of exposure.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available in the provided search results. Such studies are typically conducted by the manufacturer and may be proprietary. Researchers should consult specialized toxicology databases or contact the supplier for more specific information.